molecular formula C13H21N5O2S2 B2736093 2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-78-9

2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2736093
CAS No.: 1105224-78-9
M. Wt: 343.46
InChI Key: ZEYYASXJSSKHTC-UHFFFAOYSA-N
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Description

2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is an organosulfur compound featuring a thiadiazole core, specifically designed to exhibit unique pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions:

  • Starting Materials: Begin with thiourea and hydrazine derivatives.

  • Cyclization: Formation of the thiadiazole ring via cyclization reaction under acidic conditions.

  • Substitution: Introduction of the pivaloylpiperazine moiety through nucleophilic substitution.

  • Final Compound Formation: Thioacetamide is introduced in the final step under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial-scale production of this compound would follow optimized versions of the laboratory synthesis, ensuring:

  • Scalability and reproducibility

  • High yield and purity

  • Safe handling of reagents and by-products

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: It can be oxidized to form sulfoxides and sulfones.

  • Reduction: The thiadiazole ring can be reduced under mild conditions to form dihydro-thiadiazoles.

  • Substitution: The functional groups allow various nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Substituents: Various alkyl and aryl halides, under basic or acidic conditions

Major Products Formed

  • Sulfoxides and sulfones from oxidation

  • Substituted thiadiazoles from nucleophilic or electrophilic substitutions

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of other complex organic molecules due to its reactive thiadiazole core.

Biology

Medicine

Investigated for potential therapeutic uses such as anti-inflammatory, antimicrobial, and anticancer activities. The pivaloylpiperazine moiety is particularly significant in medicinal chemistry.

Industry

Applications in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The compound's biological activity is primarily due to its ability to interact with specific enzymes and receptors. The thiadiazole ring can inhibit enzymes by binding to their active sites, while the pivaloylpiperazine group enhances its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,3,4-thiadiazole: A simpler analog with basic structural features.

  • 4-Methyl-1,3,4-thiadiazole-5-thiol: Similar sulfur-containing heterocycle.

  • Thioacetamide derivatives: Other compounds with thioacetamide moiety for comparison.

Uniqueness

2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide stands out due to its combined thiadiazole and pivaloylpiperazine structures, offering enhanced biological activity and synthetic versatility compared to its simpler analogs.

And there you go! An in-depth look into this compound. Anything else you’re curious about?

Properties

IUPAC Name

2-[[5-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2S2/c1-13(2,3)10(20)17-4-6-18(7-5-17)11-15-16-12(22-11)21-8-9(14)19/h4-8H2,1-3H3,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYYASXJSSKHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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